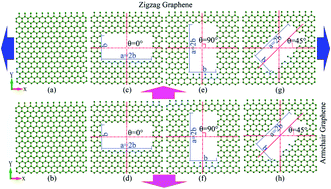Effects of area, aspect ratio and orientation of rectangular nanohole on the tensile strength of defective graphene – a molecular dynamics study
RSC Advances Pub Date: 2018-05-09 DOI: 10.1039/C8RA02415D
Abstract
Molecular dynamics simulations with adaptive intermolecular reactive empirical bond order (AIREBO) potential are performed to investigate the effects of rectangular nanoholes with different areas, aspect ratios (length/width ratios) and orientations on the tensile strength of defective graphene. The simulations reveal that variation of area, aspect ratio and orientation of rectangular nanohole can significantly affect the tensile strength of defective graphene. For example, defective graphene with a larger area of rectangular nanohole shows a bigger drop in tensile strength. It was found that the tensile strength of both armchair and zigzag edged graphene monotonically decreases with area increases in rectangular nanohole. Changes in aspect ratio and orientation of rectangular nanohole, however, can either decrease or increase the tensile strength of defective graphene, dependent on the tensile direction. This study also presents information that the tensile strength of defective graphene with large area of nanohole is more sensitive to changes in aspect ratio and orientation than is defective graphene with small area of nanohole. Interestingly, variation of tensile strength of defective graphene from MD simulations is in good agreement with predictions from energy-based quantized fracture mechanics (QFM). The present results suggest that the effect of nanoholes on the tensile strength of graphene provides essential information for predictive optimization of mechanical properties and controllable structural modification of graphene through defect engineering.


Recommended Literature
- [1] A pyridinium anionic ring-opening reaction applied to the stereodivergent syntheses of Piperaceae natural products†
- [2] First structural characterization of an eight-coordinate cobalt(II) complex containing five-membered chelate rings: evidence for d-orbital ς-stabilization energy favoring eight- over six-coordination at cobalt(II) ions
- [3] Electrospun nanofibers for manipulating soft tissue regeneration
- [4] 1D confined materials synthesized via a coating method for thermal catalysis and energy storage applications
- [5] A mixed-function-grafted magnetic mesoporous hollow silica microsphere immobilized lipase strategy for ultrafast transesterification in a solvent-free system†
- [6] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [7] Back cover
- [8] Slow relaxation of the magnetization, reversible solvent exchange and luminescence in 2D anilato-based frameworks†‡
- [9] Future issues
- [10] Vanadium oxide compounds with quantum Monte Carlo










